2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAVVYIYKHSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base characterized by the presence of an azomethine functional group, which is linked to a phenolic structure. Schiff bases have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The molecular formula for 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol is C₁₃H₉BrFNO. The presence of bromine and fluorine substituents contributes to its unique chemical reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉BrFNO |
| Functional Groups | Azomethine (C=N), Phenolic |
| Substituents | Bromine (4-position), Fluorine (2-position) |
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol can inhibit the growth of various bacteria and fungi. The mechanism often involves interaction with microbial enzymes or cell membranes, disrupting their function.
- Case Study : A study on related Schiff bases demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the azomethine bond plays a crucial role in binding to microbial targets, which could be extrapolated to our compound .
Anticancer Activity
Schiff bases have also been explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented.
- Research Findings : A study evaluating the anticancer activity of various Schiff bases found that those with similar structural features to 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol exhibited cytotoxic effects on leukemia cell lines, indicating potential for further exploration in cancer therapeutics .
The biological activity of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol may involve several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes in microbial metabolism or cancer cell proliferation pathways.
- DNA Interaction : Binding to DNA or other cellular macromolecules, leading to disruption of replication or transcription processes.
- Oxidative Stress Induction : Generation of reactive oxygen species (ROS) that can lead to cell death in pathogens or cancer cells.
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with other related Schiff bases.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol | Antimicrobial, Anticancer | Enzyme inhibition, DNA binding |
| 2-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenol | Strong anticancer effects | Induction of apoptosis |
| 4-bromo-2-{(E)-[(3-nitrophenyl)imino]methyl}phenol | Antifungal | Membrane disruption |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Functional Differences
Methoxy groups (e.g., in DCPIMMP and the target compound) improve solubility in organic solvents like chloroform, critical for solvent extraction applications .
Spectroscopic Properties :
- DCPIMMP exhibits a λmax at 590 nm in chloroform due to extended conjugation and charge-transfer transitions . The target compound’s bromo/fluoro substituents may redshift or blueshift this absorbance, depending on their electronic contributions.
Crystallographic Behavior: Analogues like 4-bromo-2-[(phenylimino)methyl]phenol () form hydrogen-bonded dimers (O–H···N), stabilizing their crystal lattices . The target compound’s fluorine atom may introduce C–F···H or C–Br···π interactions, altering packing motifs. Software such as SHELXL () and WinGX/ORTEP () are commonly used to refine and visualize these structures .
Metal Ion Extraction Efficiency: DCPIMMP selectively extracts Cu(II) at pH 3.9–5.9, attributed to the optimal basicity of its imine nitrogen and phenolic oxygen . The target compound’s bromo and fluoro groups may modulate this pH range or shift selectivity toward heavier metals (e.g., Pd(II), Hg(II)).
Q & A
Q. What are the optimized synthetic routes for 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol, and how do reaction conditions influence yield?
The compound is synthesized via Schiff base condensation between 6-methoxy-2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) under reflux enhance imine formation .
- Catalyst : Acidic or mild basic conditions (e.g., glacial acetic acid) improve reaction efficiency .
- Temperature : Reflux at 70–80°C for 4–6 hours typically achieves yields >75% .
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for characterizing this Schiff base, and what key data should be prioritized?
- FTIR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹ .
- NMR :
- ¹H NMR : Look for methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range .
- ¹³C NMR : Identify imine carbon (C=N) at δ 160–165 ppm and methoxy carbon at δ 55–60 ppm .
- UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~250–350 nm) .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction reveals:
- Bond lengths : C=N bond ~1.28–1.30 Å (consistent with imine formation) .
- Dihedral angles : Planarity between aromatic rings (e.g., 2–10° deviation), influencing conjugation and stability .
- Packing interactions : Intermolecular hydrogen bonds (e.g., O-H···N) stabilize the crystal lattice .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- DFT studies : Calculate HOMO-LUMO gaps (~4.0–4.5 eV) to assess reactivity and charge transfer properties .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock. Key residues (e.g., Arg122 in topoisomerase II) may bind via halogen (Br, F) or phenolic groups .
- Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility .
Q. What experimental strategies address discrepancies in reported spectral or crystallographic data for similar Schiff bases?
- Cross-validation : Combine multiple techniques (e.g., FTIR, NMR, XRD) to resolve conflicting assignments .
- Dynamic NMR : Detect tautomerism (e.g., keto-enol equilibria) that may obscure spectral interpretations .
- High-resolution XRD : Refine crystallographic parameters (e.g., thermal ellipsoids) to correct bond-length inaccuracies .
Q. How can the environmental fate and degradation pathways of this compound be evaluated in ecotoxicological studies?
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor by HPLC for breakdown products (e.g., brominated phenols) .
- Biodegradation : Use microbial consortia (e.g., Pseudomonas spp.) to assess aerobic/anaerobic transformation rates .
- Adsorption studies : Measure soil/water partition coefficients (Kd) to predict mobility in ecosystems .
Q. What methodologies are used to assess its potential antimicrobial or anticancer activity?
- Antimicrobial assays :
- MIC/MBC : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer screening :
- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <50 µM indicating potency .
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
